3-Chloropyridine 1-oxide
CAS No.: 1851-22-5
Cat. No.: VC20772821
Molecular Formula: C5H4ClNO
Molecular Weight: 129.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1851-22-5 |
|---|---|
| Molecular Formula | C5H4ClNO |
| Molecular Weight | 129.54 g/mol |
| IUPAC Name | 3-chloro-1-oxidopyridin-1-ium |
| Standard InChI | InChI=1S/C5H4ClNO/c6-5-2-1-3-7(8)4-5/h1-4H |
| Standard InChI Key | NEXUNCTUUDERGR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C[N+](=C1)[O-])Cl |
| Canonical SMILES | C1=CC(=C[N+](=C1)[O-])Cl |
Introduction
Chemical and Physical Properties
3-Chloropyridine 1-oxide possesses distinct physical and chemical properties that define its behavior in various applications. These properties, compiled from multiple authoritative sources, are presented comprehensively in Table 1 below:
Table 1: Physical and Chemical Properties of 3-Chloropyridine 1-oxide
| Property | Value |
|---|---|
| Chemical Formula | C₅H₄ClNO |
| Molecular Weight | 129.544 g/mol |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 310.0±15.0 °C at 760 mmHg |
| Flash Point | 141.3±20.4 °C |
| Exact Mass | 128.998138 |
| PSA (Polar Surface Area) | 25.46000 |
| LogP | -0.61 |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C |
| Index of Refraction | 1.552 |
| Recommended Storage | Refrigeration |
| CAS Registry Number | 1851-22-5 |
The molecular structure of 3-Chloropyridine 1-oxide features the N-oxide functionality that significantly alters the electronic distribution of the pyridine ring, influencing its reactivity patterns compared to non-oxidized pyridines . This electronic configuration is critical for understanding its behavior in various chemical reactions.
Synthesis Methods
The synthesis of 3-Chloropyridine 1-oxide typically involves the N-oxidation of 3-chloropyridine. Several established methods for preparing pyridine N-oxides have been documented in the scientific literature.
N-Oxidation Using Organic Peracids
One of the most common approaches for synthesizing pyridine N-oxides involves using organic peracids as oxidizing agents. According to research literature, pyridine N-oxides were first prepared by Meisenheimer using peroxybenzoic acid as the oxidizing agent. The mechanism involves a reaction between the pyridine compound and the peracid, with the latter acting as an electrophile .
The reaction typically proceeds through nucleophilic attack of the pyridine nitrogen on the peroxy oxygen, followed by rearrangement to form the N-oxide. This fundamental process can be applied to prepare 3-Chloropyridine 1-oxide from 3-chloropyridine under appropriate conditions .
Modern Synthesis Approaches
Contemporary synthetic methods frequently employ m-chloroperbenzoic acid (m-CPBA) or magnesium monoperphthalate as preferred reagents for N-oxidation reactions. These reagents offer improved efficiency and safety profiles compared to earlier oxidizing agents .
For compounds that are difficult to oxidize due to electronic or steric factors, more powerful oxidizing agents such as peroxytrifluoroacetic acid may be utilized. This approach has been successful for the N-oxidation of pyridines with low basicity or sterically hindered nitrogen atoms, as demonstrated in the oxidation of compounds like 2,6-dibromopyridine .
Chemical Reactivity
3-Chloropyridine 1-oxide displays distinctive reactivity patterns that make it particularly valuable in organic synthesis. The N-oxide group activates the pyridine ring toward nucleophilic substitution reactions, while the chlorine at the 3-position provides an additional reactive site.
Nucleophilic Substitution Reactions
Research has demonstrated that 3-Chloropyridine 1-oxide undergoes nucleophilic substitution reactions under appropriate conditions. For example, when 3-chloropyridine N-oxide is heated with sodium methylsulphide and copper sulphate in methanol, it produces 3-pyridylmethylsulphide N-oxide . This transformation illustrates the potential for replacing the chlorine atom with various nucleophiles.
The N-oxide group enhances the electrophilicity of certain positions on the pyridine ring, making them more susceptible to nucleophilic attack. This activation effect contributes significantly to the compound's utility in synthetic organic chemistry .
Application in Heterocyclic Synthesis
3-Chloropyridine 1-oxide serves as a valuable precursor in the synthesis of complex heterocyclic compounds. Research has shown its efficacy in the preparation of various thieno[2,3-b]pyridines and [3,2-c]pyridines, which are important structural motifs in medicinal chemistry .
The compound's ability to participate in multiple reaction pathways makes it an excellent starting material for constructing diverse molecular architectures with specific functional requirements. These properties have been leveraged extensively in pharmaceutical and agrochemical research and development .
Applications
3-Chloropyridine 1-oxide has found numerous applications in chemical synthesis and product development across several industries due to its versatile reactivity profile.
Pharmaceutical Applications
In pharmaceutical research and development, 3-Chloropyridine 1-oxide serves as an important intermediate in the synthesis of bioactive compounds. Its ability to undergo various chemical transformations makes it valuable for creating complex molecular structures with specific pharmacological properties .
The compound has been employed in the preparation of heterocyclic compounds, which are fundamental building blocks in drug discovery and development. These heterocyclic structures often form the core of many pharmaceutical agents targeting various therapeutic areas .
Agrochemical Applications
The unique reactivity of 3-Chloropyridine 1-oxide has led to its utilization in the development of agrochemical products. Its incorporation into synthetic pathways contributes to the creation of effective agricultural chemicals with targeted properties and improved environmental profiles .
Use as a Synthetic Building Block
Due to its distinctive structure and reactivity profile, 3-Chloropyridine 1-oxide functions as a versatile building block for producing complex molecules with specific functionalities. Its participation in various chemical reactions, such as nucleophilic substitution, oxidation, and cyclization, makes it an essential component in the creation of diverse chemical compounds .
Research has demonstrated its utility in constructing elaborately substituted heterocyclic systems that would be difficult to access through alternative synthetic routes. This versatility continues to drive ongoing interest in exploring new applications for this compound .
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